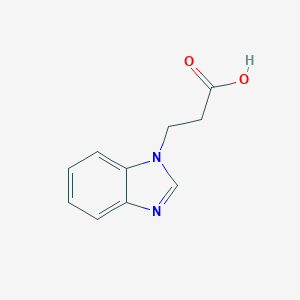
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is a complex organic compound that features a benzodioxane moiety, a hydroxyethyl group, and a cyclopropanecarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate typically involves multiple steps:
Formation of the Benzodioxane Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Introduction of the Hydroxyethyl Group: The benzodioxane can be further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclopropanecarbamate: The final step involves the reaction of the hydroxyethyl benzodioxane with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropanecarbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyclopropanecarbamate group can be reduced to form the corresponding amine.
Substitution: The benzodioxane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(1,4-Benzodioxan-2-yl)-2-oxoethyl cyclopropanecarbamate.
Reduction: Formation of 2-(1,4-Benzodioxan-2-yl)-2-aminoethyl cyclopropanecarbamate.
Substitution: Various substituted benzodioxane derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A simpler compound with similar structural features but lacking the hydroxyethyl and cyclopropanecarbamate groups.
2-(1,4-Benzodioxan-2-yl)ethanol: Similar to the target compound but without the cyclopropanecarbamate group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine: Contains the benzodioxane moiety but differs in the functional groups attached.
Uniqueness
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
13887-61-1 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
InChI-Schlüssel |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Kanonische SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)












